molecular formula C7H4Br2O2 B1298454 3,4-Dibromobenzoic acid CAS No. 619-03-4

3,4-Dibromobenzoic acid

Cat. No. B1298454
CAS RN: 619-03-4
M. Wt: 279.91 g/mol
InChI Key: DHMPDNLGFIBQCK-UHFFFAOYSA-N
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Description

3,4-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied for various applications, including the synthesis of pharmaceuticals, organic electronics, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3,4-dibromobenzoic acid involves various strategies, including electrochemical methods, palladium-catalyzed reactions, and Lewis acid-catalyzed reactions. For instance, an electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been used to synthesize new benzofuran derivatives . Similarly, a one-pot synthesis approach has been employed to create dibromobenzo bistriazole derivatives, which are useful for conjugated materials in electronics . Additionally, Lewis acid-catalyzed synthesis has been applied to generate benzofurans from acrolein dimer and 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of 3,4-dibromobenzoic acid would consist of a benzene ring with two bromine atoms and a carboxylic acid group. The presence of bromine atoms can significantly influence the reactivity of the compound, making it a suitable candidate for further functionalization. The papers provided discuss the structural analysis of related compounds, such as the characterization of benzofuran derivatives using NMR and MS techniques .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3,4-dibromobenzoic acid includes various addition and cyclization reactions. For example, electrochemical oxidation in the presence of nucleophiles can lead to the formation of coumestan derivatives . Additionally, bromocyclization of alkynylbenzoic acids has been used to synthesize isobenzofuran derivatives . These reactions demonstrate the potential for 3,4-dibromobenzoic acid to undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4-dibromobenzoic acid are not directly reported in the papers, the properties of structurally related compounds can provide insights. Brominated aromatic compounds generally have higher molecular weights and are less volatile compared to their non-brominated counterparts. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, affecting solubility and reactivity .

Relevant Case Studies

The papers provided do not include case studies on 3,4-dibromobenzoic acid specifically. However, the studies on related compounds have implications for the development of pharmaceuticals and materials for electronic applications. For instance, the inhibition of collagen synthesis by ethyl-3,4-dihydroxybenzoate suggests potential therapeutic applications for fibrotic diseases . The synthesis of new units for conjugated materials indicates the relevance of such compounds in the field of organic electronics .

Scientific Research Applications

  • Synthesis of Other Compounds DBBA can be used as a precursor in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized .

  • Pharmacokinetics Research DBBA can be used in pharmacokinetics research to study how the body absorbs, distributes, metabolizes, and excretes drugs . The specific methods and outcomes would depend on the particular drug being studied .

  • Medicinal Chemistry DBBA can be used in medicinal chemistry for the development of new drugs . The specific methods and outcomes would depend on the particular drug being developed .

  • Chemical Synthesis 3,4-Dibromobenzoic acid can be used as a precursor in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized .

  • Pharmacokinetics Research 3,4-Dibromobenzoic acid can be used in pharmacokinetics research to study how the body absorbs, distributes, metabolizes, and excretes drugs . The specific methods and outcomes would depend on the particular drug being studied .

  • Medicinal Chemistry 3,4-Dibromobenzoic acid can be used in medicinal chemistry for the development of new drugs . The specific methods and outcomes would depend on the particular drug being developed .

Safety And Hazards

3,4-Dibromobenzoic acid is classified as a hazardous substance . It can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,4-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPDNLGFIBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347662
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromobenzoic acid

CAS RN

619-03-4
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A saturated aqueous solution of potassium permanganate (61.3 g, 388 mmol) was added in portions to a well stirred solution of 3,4-dibromotoluene (40.4 g, 162 mmol) in acetic acid (700 mL) while maintaining the temperature between 70 and 80° C. After addition, the suspension was stirred for an additional 4 hours at 80° C. The solution was concentrated on a rotary evaporator, the residue treated with 5 N NaOH (700 mL) and heated under reflux for 2 hours. The MnO2 cake was filtered from solution and washed thoroughly with hot water. The filtrate was extracted with hexane (2×100 mL) and acidified with concentrated HCl pH 2. Collected white precipitate by filtration. Washed precipitate with water and dried under high vacuum. Obtained 16.59 gram (37% yield) of 3,4-dibromobenzoic acid. 1H NMR (300 MHz, DMSO-d6): δ13.47 (singlet, 1H), 8.14 (singlet, 1H), 7.88 (doublet, J=8.1 Hz, 1H), 7.99 (doublet, J=8.1 Hz, 1H). 13C NMR (300 MHz, DMSO-d6): δ165.72, 134.42, 134.18, 132.07, 129.96, 129.32, 124.40.
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
WG Dauben, H Tilles - Journal of the American Chemical Society, 1950 - ACS Publications
Recently, various types of alkyl bromides have been prepared by the reactionof equal molar amounts of bromine with the silver salts of car-boxylic acids. 1 The preparation of aryl …
Number of citations: 34 pubs.acs.org
JM Craig, WA Bonner - Journal of the American Chemical Society, 1950 - ACS Publications
While tetraacetyl-0-D-glucopyranosylbenzene (I) and related compounds havebeen known for several years1 and the-anomer of I has been discovered recently, 2 the chemical …
Number of citations: 6 pubs.acs.org
JF Bunnett, DJ McLennan - Journal of the American Chemical …, 1971 - ACS Publications
1, 2, 4-Tribromobenzene radiolabeled in the 1 position (lb) undergoes partial isomerization to 1, 3, 5-tribromobenzene (2b) during 15-min exposureto potassium anilide and aniline in …
Number of citations: 17 pubs.acs.org
FH Case - Journal of the American Chemical Society, 1936 - ACS Publications
A study has been made of the extent of the reaction of 3, 5, 2, 5, 2, 4 and3, 4-dibromodiphenyls, respectively, with (a) one and two atoms of magnesium;(b) two atomic proportions of …
Number of citations: 3 pubs.acs.org
LI Solov'eva, GF Barsukova, OL Lebedev… - Journal of Applied …, 1977 - Springer
It is known that sulfo derivatives of phthalocyanine (Pc) in aqueous solutions display a tendency to undergo association, which is manifested, in particular, in their electronic absorption …
Number of citations: 3 link.springer.com
W Blakey, HA Scarborough - Journal of the Chemical Society …, 1927 - pubs.rsc.org
THE study of the orientation of substituents in 2-amino-and in 4-amino-diphenyl and in their acetyl derivatives (J., 1926, 557; this vd., pp. 89, 1133) has now been extended to a …
Number of citations: 9 pubs.rsc.org
FH Case - Journal of the American Chemical Society, 1936 - ACS Publications
The steady-rate of the decomposition of hydrogen peroxide in bromine-bromide solutions has been measured in the dark and in the light, under otherwise comparable conditions. Al-…
Number of citations: 1 pubs.acs.org
RL Ferm, CA VanderWerf - Journal of the American Chemical …, 1950 - ACS Publications
Experimental General Procedure.—Approximately 20 moles of an-hydrous hydrogen fluoride was added slowly to 1 mole of the purified amine contained in a 1-liter, 2-necked monel …
Number of citations: 38 pubs.acs.org
GE Boyd, AW Adamson… - Journal of the American …, 1950 - ACS Publications
Nhc1; curve 3, Na+ from 0.001 Nhc1; curve 4, UOa"*"" 1" from 0.033 Nhc1; curve 5, Ce+++ from 0.5 N HC1; curve 6, Ce+++ from 0.1 Nhc1. large equilibrium distribution coefflcient, Kd, …
Number of citations: 29 pubs.acs.org
JF Bunnett, IN Feit - Journal of the American Chemical Society, 1971 - ACS Publications
Rates of both the potassium anilide catalyzed isomerization of 1, 2, 4-to 1, 3, 5-tribromobenzene and of bromide ion forming side reactions are strongly depressed by aniline. This is …
Number of citations: 11 pubs.acs.org

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